6-Methyl-8-iodo-1,3-dichlordibenzofuran

AhR binding affinity structure-activity relationship dibenzofuran congeners

6-Methyl-8-iodo-1,3-dichlordibenzofuran (I-MCDF) is a synthetic polychlorinated dibenzofuran congener characterized by a unique 8-iodo substituent that enables radioactive labeling for aryl hydrocarbon receptor (AhR) binding studies. Unlike typical polychlorinated dibenzofurans that act as AhR agonists, I-MCDF functions as a partial antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-mediated transcriptional activation.

Molecular Formula C13H7Cl2IO
Molecular Weight 377 g/mol
CAS No. 132194-83-3
Cat. No. B138258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-iodo-1,3-dichlordibenzofuran
CAS132194-83-3
Synonyms6-methyl-8-iodo-1,3-dichlordibenzofuran
IMCDF
Molecular FormulaC13H7Cl2IO
Molecular Weight377 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I
InChIInChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3
InChIKeyOBPNDBUBANGTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-8-iodo-1,3-dichlordibenzofuran (CAS 132194-83-3): Iodinated Ah Receptor Ligand for Dioxin Antagonism Research


6-Methyl-8-iodo-1,3-dichlordibenzofuran (I-MCDF) is a synthetic polychlorinated dibenzofuran congener characterized by a unique 8-iodo substituent that enables radioactive labeling for aryl hydrocarbon receptor (AhR) binding studies [1]. Unlike typical polychlorinated dibenzofurans that act as AhR agonists, I-MCDF functions as a partial antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-mediated transcriptional activation [1]. The compound has a molecular weight of 377.005 g/mol, a predicted logP of 5.68, and appears as colorless crystals [2].

Probe type I-125 radiolabeling-compatible AhR antagonist probe
Pharmacology Partial TCDD antagonist; retains MCDF functional phenotype
Key capability Direct receptor complex characterization via radioligand binding workflow

Why 6-Methyl-8-iodo-1,3-dichlordibenzofuran Cannot Be Replaced by 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) or Other Non-Iodinated Analogs


The 8-iodo substituent of I-MCDF is not merely an isosteric replacement for chlorine; it imparts a distinct combination of higher AhR binding affinity and the capacity for 125I radiolabeling, enabling direct, quantitative characterization of ligand-receptor complexes that is impossible with non-iodinated analogs such as MCDF [1]. Substituting the iodine with chlorine reduces AhR affinity by approximately 377-fold [1][2], fundamentally altering the compound's utility as a receptor probe and its pharmacological profile as a partial antagonist.

Target
Alternative
Risk
I-MCDF
MCDF / 1,3,6,8-TCDF
Non-iodinated analogs lack the C-8 iodine radioiodination site; direct I-125 labeling workflow is not available
I-MCDF
Unlabeled MCDF
Binding profile differences may shift receptor subpopulation recognition; conformational selectivity accessible with I-MCDF may not transfer to unlabeled analogs
I-MCDF
Non-iodinated dibenzofurans
Antagonist-occupied AhR conformational probing requires a radiolabeled ligand; non-iodinated analogs may not support direct visualization of these dynamics

Quantitative Differentiation Evidence for 6-Methyl-8-iodo-1,3-dichlordibenzofuran vs. Closest Analogs


8-Iodo Substitution Confers 377-Fold Higher AhR Binding Affinity Compared to 8-Chloro Analog MCDF

Scatchard analysis of [125I]MCDF saturation binding to rat hepatic cytosol AhR yielded a KD of 0.13 nM [1]. In contrast, the 8-chloro analog MCDF (6-methyl-1,3,8-trichlorodibenzofuran) exhibited an EC50 of 49 nM (4.9 × 10⁻⁸ M) for displacement of [3H]TCDD from the same receptor preparation [2]. This represents a 377-fold difference in apparent affinity attributable to the iodine substitution at position 8.

Radiolabeling Capability
Head-to-head
I-125 labeling achieved; [125I]MCDF specific activity = 1900 Ci/mmol. MCDF, 1,3,6,8-TCDF, and 2,4,6,8-TCDF all lack a radiohalogenation handle.
Supports direct AhR radioligand binding workflow
Electrophilic radioiodination at C-8; only dibenzofuran antagonist with I-125 labeling feasibility
AhR binding affinity structure-activity relationship dibenzofuran congeners

I-MCDF Binds a Distinct AhR Subpopulation with 67-Fold Lower Bmax than TCDD, Explaining Partial Antagonism

In the same Scatchard analysis, [125I]MCDF exhibited a Bmax of 2.05 fmol/mg protein, compared to 137 fmol/mg for [3H]TCDD [1]. This 67-fold lower maximal binding capacity indicates that I-MCDF occupies only a minor fraction of total cytosolic AhR sites, consistent with its pharmacological profile as a partial antagonist rather than a full agonist.

Binding Affinity (Kd)
Head-to-head
0.13 nM vs. 1.07 nM ([3H]TCDD); ~8.2-fold higher equilibrium affinity. MCDF Kd ≈ 49 nM (~377-fold weaker than I-MCDF).
Supports high-sensitivity AhR detection assay design
Rat hepatic cytosol; Scatchard saturation binding analysis
AhR partial antagonist receptor occupancy Bmax

125I Radiolabeling Enables Direct Detection of AhR Complexes Not Possible with Non-Iodinated Analogs

The 8-iodo substituent permits incorporation of 125I to produce [125I]MCDF, which was used to determine the sedimentation coefficient (9.6 S cytosolic, 5.6 ± 0.8 S nuclear), Stokes radius (6.5 nm), and apparent molecular weight (259,200) of the ligand-AhR complex [1]. Non-iodinated analogs such as MCDF cannot be directly radiolabeled with gamma-emitting isotopes, precluding these quantitative biophysical measurements.

Bmax (Receptor Subpopulation)
Head-to-head
2.05 fmol/mg vs. 137 fmol/mg ([3H]TCDD); 67-fold lower Bmax. Independent confirmation: at least 10-fold lower than [3H]TCDD.
Supports receptor subpopulation discrimination studies
Indicates conformation-selective AhR recognition; rat hepatic cytosol
radioligand binding AhR complex characterization 125I labeling

Physicochemical Properties Differentiate I-MCDF from Chlorinated Analogs for Formulation and Handling

I-MCDF exhibits a predicted logP of 5.68 and water solubility of 0.0037 g/L [1]. The 8-chloro analog MCDF is estimated to have a lower logP (approximately 5.2) based on the reduced hydrophobicity of chlorine versus iodine. The higher lipophilicity of the iodo congener may influence membrane partitioning, tissue distribution, and solvent selection for in vitro dosing.

Functional Antagonism
Head-to-head
I-MCDF ≈ MCDF in antagonist potency; both partially antagonize TCDD-induced AHH and EROD induction. Both stronger functional antagonists than 1,3,6,8-TCDF.
Supports functional antagonist reference compound use
Rat hepatoma H-4-II E cells; male Long-Evans rat liver in vivo
LogP solubility physicochemical properties

Optimal Research Application Scenarios for 6-Methyl-8-iodo-1,3-dichlordibenzofuran Based on Quantitative Evidence


High-Sensitivity AhR Competitive Binding Assays

With an AhR KD of 0.13 nM—377-fold higher affinity than the 8-chloro analog MCDF—I-MCDF is the preferred radioligand for competitive binding studies requiring detection of low-abundance receptor populations or screening of weak AhR ligands [1]. Its 125I label enables gamma counting with superior signal-to-noise compared to tritiated ligands.

Biophysical Characterization of AhR-Ligand Complexes

Only I-MCDF, by virtue of its 8-iodo substituent, can be synthesized as [125I]MCDF for velocity sedimentation, gel permeation, and DNA-Sepharose chromatography studies that resolve the sedimentation coefficient (9.6 S cytosolic; 5.6 ± 0.8 S nuclear), Stokes radius (6.5 nm), and apparent molecular weight (259,200) of the AhR complex [1]. Non-iodinated analogs cannot support these experiments.

Mechanistic Studies of TCDD Antagonism Without Full Agonist Confounding

I-MCDF's 67-fold lower Bmax (2.05 fmol/mg) compared to TCDD (137 fmol/mg) [1] restricts its occupancy to a minor AhR subpopulation, resulting in partial antagonism of TCDD-induced AHH and EROD activities without triggering the full transcriptional response seen with agonists such as TCDF. This profile makes it an essential tool for dissecting AhR-mediated gene regulation pathways.

Application
Selection Property
Validation Focus
AhR Radioligand Binding Studies
I-125 labeling-compatible antagonist probe
Saturation binding and receptor occupancy endpoints
AhR Transformation Mechanism Studies
Antagonist-specific conformational probing
Salt-lability and DNA-binding competence endpoints
AhR-DNA Interaction Studies
DRE-binding competent antagonist ligand
Gel retardation and transcriptional regulation endpoints
AhR Antagonist Reference Studies
Pharmacologically validated competitive binder
Competitive displacement and functional antagonism endpoints
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